molecular formula C21H31N3O4S B2358589 N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-96-9

N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2358589
CAS No.: 898450-96-9
M. Wt: 421.56
InChI Key: MRIOXODCCNRHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide: is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the formation of the cyclopropyl group and the piperidinyl moiety. The mesitylsulfonyl group is introduced through a sulfonylation reaction, followed by the coupling of the cyclopropyl and piperidinyl components.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide: has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and material science.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Applied in the synthesis of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl group and the piperidinyl moiety may play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide: can be compared with similar compounds such as N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide . While both compounds share structural similarities, the cyclopropyl group in the former provides unique chemical and biological properties that distinguish it from its cyclopentyl counterpart.

List of Similar Compounds

  • N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

  • N1-cyclohexyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

  • N1-ethyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific disciplines. Its potential in drug discovery, material synthesis, and other applications continues to drive research and development efforts.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-14-12-15(2)19(16(3)13-14)29(27,28)24-11-5-4-6-18(24)9-10-22-20(25)21(26)23-17-7-8-17/h12-13,17-18H,4-11H2,1-3H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIOXODCCNRHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.